Fast Blue B Salt

Catalog No.
S596960
CAS No.
14263-94-6
M.F
C14 H12 Cl2 N4 O2 . Zn Cl2
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast Blue B Salt

CAS Number

14263-94-6

Product Name

Fast Blue B Salt

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride

Molecular Formula

C14 H12 Cl2 N4 O2 . Zn Cl2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Synonyms

3,3'-dimethoxybiphenyl-4,4'-bisdiazonium, dichloride of Fast Blue B, Fast Blue B, tetrachlorozincate(2-)(1:1) of Fast Blue B

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Tissue Staining:

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride, also known as Fast Blue B Salt or Diazo Blue B, is primarily utilized in scientific research for tissue staining. It acts as a diazonium salt, which can couple with various tissue components, particularly proteins and carbohydrates, to create a visible color under a microscope. This allows researchers to differentiate different cell types and structures within tissues, facilitating the visualization and analysis of biological samples. Source: [Sigma-Aldrich Safety Data Sheet - 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride: ]

Specific Applications:

Fast Blue B Salt finds applications in various tissue staining techniques, including:

  • Myelin staining: It is commonly employed to stain myelin sheaths, the fatty insulating layers surrounding nerve fibers, in the nervous system. Source: [PMID: 10751338: )]
  • Cartilage staining: It can be used to stain cartilage tissues, aiding in the identification of different cartilage types and their distribution within a sample. Source: [PMID: 15613312: )]
  • Glycogen staining: Fast Blue B Salt can also be used to stain glycogen, a complex carbohydrate stored in cells for energy, offering insights into cellular metabolism and energy storage. Source: [PMID: 21212291: )]

3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is an organic compound with the chemical formula Zn(C14H12N2O2)2. Limited information is available on this specific compound in scientific literature. However, diazonium salts, a class of compounds to which it belongs, are known for their role in diazonium coupling reactions. These reactions are widely used in the synthesis of azo dyes, which have numerous applications in coloring textiles, plastics, and other materials [].


Molecular Structure Analysis

The structure of 3,3'-dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride involves two key components:

  • 3,3'-dimethoxybiphenyl

    This is a biphenyl molecule, where two phenyl rings are linked by a carbon-carbon bond. In this case, methoxy groups (OCH3) are attached at the 3,3' positions of the phenyl rings.

  • Diazonium groups

    These are functional groups (N=N+) attached to the 4,4' positions of the biphenyl rings. They are formed by reacting the corresponding amine groups with sodium nitrite (NaNO2) in an acidic solution.

  • Azo Coupling Reaction: This reaction occurs when Fast Blue B Salt interacts with phenolic compounds or other electron-rich species, leading to the formation of brightly colored azo dyes. For example, it reacts with cannabinoids under alkaline conditions to produce stable colored derivatives .
  • Staining Reactions: In histology, Fast Blue B Salt is employed to visualize aldehydes by coupling with specific reagents to form distinct colorimetric signals that indicate the presence of these functional groups .

Fast Blue B Salt exhibits some notable biological activities:

  • Toxicity: It is classified as potentially carcinogenic and harmful if ingested or inhaled. Care should be taken when handling this compound due to its toxicological profile .
  • Use in Cannabinoid Analysis: The compound has been utilized in colorimetric assays for estimating cannabinoid content in cannabis extracts, demonstrating its utility in pharmacological studies .

The synthesis of Fast Blue B Salt typically involves the diazotization of aromatic amines followed by coupling reactions. Common methods include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with phenolic compounds or other suitable substrates to yield Fast Blue B Salt.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

Fast Blue B Salt has several applications across different fields:

  • Histology and Pathology: It is commonly used as a staining agent for visualizing tissue sections and identifying specific cellular components.
  • Analytical Chemistry: Employed in colorimetric assays for quantifying various substances, including cannabinoids.
  • Research and Development: Utilized in studies involving azo dyes and their properties.

Research indicates that Fast Blue B Salt can interact with various organic compounds, particularly those containing hydroxyl or amino groups. These interactions often lead to significant color changes, which are useful for analytical purposes. For instance, studies have shown that it effectively reacts with cannabinoids to produce distinct colorimetric responses that correlate with their concentrations .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Fast Blue B Salt, particularly within the class of azo dyes and diazonium salts. Here are some notable examples:

Compound NameChemical StructureUnique Features
Fast Red AAzo dyeUsed primarily for staining and has different chromatic properties.
4-AminoazobenzeneAzo compoundKnown for its use in dye manufacturing; less soluble than Fast Blue B Salt.
Naphthol AS-BIAzo dyeOften used in textile applications; differs in solubility and application scope.

Fast Blue B Salt stands out due to its specific applications in histology and cannabinoid analysis, making it unique among azo dyes and diazonium salts .

Fast Blue B Salt (o-dianisidine bis(diazotized) zinc double salt) is a diazonium compound widely utilized in biochemical and forensic research for its ability to form chromogenic complexes with phenolic substrates. Its reactivity stems from diazonium salt coupling mechanisms, enabling selective detection of compounds like cannabinoids, alkylresorcinols, and phenolic metabolites. Recent studies have optimized its use in colorimetric assays, emphasizing its role in chromophore formation, substrate specificity, and rapid reaction kinetics under controlled laboratory conditions.

Reaction Mechanisms in Research Contexts

Diazonium Salt Coupling Reactions in Experimental Settings

Fast Blue B Salt functions as a diazonium ion donor, engaging in electrophilic substitution reactions with electron-rich aromatic compounds. In alkaline conditions, the diazonium group (-N₂⁺) reacts with phenolic hydroxyl groups, forming covalent azo bonds (-N=N-) that stabilize conjugated systems. For example, in cannabis analysis, Fast Blue B Salt couples with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), producing distinct chromophores (red for THC, orange for CBD) [1] [5].

Mechanistic Steps:

  • Diazonium Ion Activation: Under alkaline conditions (pH 10–12), the phenolic -OH group of substrates deprotonates, generating a nucleophilic phenoxide ion.
  • Electrophilic Attack: The diazonium ion attacks the ortho or para position of the phenoxide ring, forming an azo intermediate.
  • Stabilization: Resonance delocalization within the azo compound extends conjugation, yielding visible chromophores [1] [4].

Experimental Protocol (Cannabinoid Detection):

  • Extraction: 10 mg of plant material is sonicated in methanol (1 mL) for 10 minutes.
  • Reaction: 200 µL of extract is mixed with Fast Blue B Salt and 0.025 M NaOH.
  • Detection: Absorbance at 500 nm correlates with total cannabinoid content [1].

Chromophore Formation Principles

The chromogenic response of Fast Blue B Salt arises from the electronic transitions in the azo-aromatic products. The conjugation length and substituent effects dictate the absorption maxima:

SubstrateChromophore Colorλₘₐₓ (nm)
THCRed490–500
CBDOrange460–470
AlkylresorcinolPurple520–530

The extended π-system in THC’s azo derivative shifts absorbance to longer wavelengths (bathochromic shift) compared to CBD, enabling spectral differentiation [1] [5] [6].

Quantum Mechanical Basis:

  • HOMO-LUMO Transition: The energy gap between molecular orbitals narrows with increased conjugation, reducing the required excitation energy.
  • Substituent Effects: Electron-donating groups (e.g., -OCH₃ in o-dianisidine) enhance resonance stabilization, intensifying absorbance [1] [4].

Substrate Specificity Mechanisms

Fast Blue B Salt exhibits preferential reactivity toward phenolic and polycyclic aromatic compounds. Key determinants include:

  • Electron Density: Substrates with high electron density (e.g., THC’s resorcinol group) undergo faster coupling.
  • Steric Accessibility: Bulky substituents adjacent to reactive sites hinder diazonium ion approach, reducing reaction efficiency.
  • pH Dependency: Alkaline conditions (pH > 10) deprotonate phenolic -OH groups, enhancing nucleophilicity [1] [5] [6].

Case Study – Cannabis Differentiation:

  • Marijuana (High THC): Forms red chromophores (λₘₐₓ = 500 nm) with strong fluorescence.
  • Hemp (High CBD): Produces orange chromophores (λₘₐₓ = 460 nm) without fluorescence.
  • Discrimination Threshold: THC:CBD ratios >2 are classified as marijuana via linear discriminant analysis [5].

Reaction Kinetics Under Laboratory Conditions

Reaction kinetics are influenced by temperature, pH, and reagent concentration. Key findings include:

Kinetic Parameters:

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
25°C, pH 110.45 ± 0.0332.1
37°C, pH 110.78 ± 0.05-

Observations:

  • Rapid Equilibrium: Chromophore formation stabilizes within 1 minute, with absorbances remaining constant for >5 minutes.
  • Diffusion Limitations: Immobilizing Fast Blue B Salt in polydimethylsiloxane (PDMS) matrices slows reagent release, prolonging reaction times to 5–10 minutes [1] [6].

Optimization Strategies:

  • NaOH Concentration: 0.025 M maximizes phenoxide ion formation without degrading diazonium ions.
  • Temperature Control: Reactions at 25°C balance speed and stability, avoiding thermal decomposition [1] [4].

Related CAS

20282-70-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14263-94-6

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1): INACTIVE

Dates

Modify: 2023-08-15

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